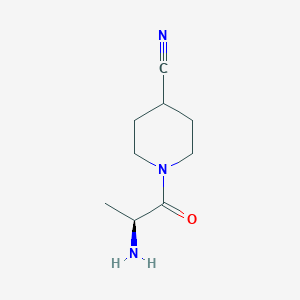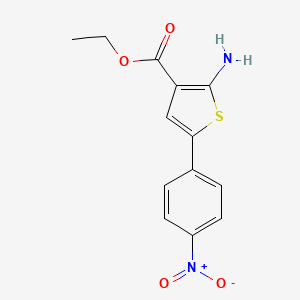
(2S,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one is a chiral compound with a unique structure that includes a tert-butyl group and an oxathiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one typically involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process . This method is efficient and sustainable, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique reactivity pattern of the tert-butyl group plays a significant role in these reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, which facilitates oxidation and C–O bond formation . Other reagents may include acids and bases, depending on the specific reaction conditions required.
Major Products Formed
The major products formed from the reactions of (2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one depend on the type of reaction. For example, oxidation reactions may yield tert-butyl esters, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
(2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity and stability.
Biology: The compound’s structure allows for its use in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets through its tert-butyl group and oxathiolan ring . These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s reactivity is influenced by the steric hindrance provided by the tert-butyl group, which can modulate its binding to enzymes and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: These compounds share the tert-butyl group and are used in similar applications, such as organic synthesis and industrial production.
tert-Butanesulfinamide: Known for its use in asymmetric synthesis, this compound also features the tert-butyl group and is employed in the synthesis of N-heterocycles.
Uniqueness
(2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one is unique due to its chiral nature and the presence of both a tert-butyl group and an oxathiolan ring.
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
(2S,4S)-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C8H14O2S/c1-5-6(9)10-7(11-5)8(2,3)4/h5,7H,1-4H3/t5-,7-/m0/s1 |
InChI Key |
BBCNMYQDVCRBRW-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](S1)C(C)(C)C |
Canonical SMILES |
CC1C(=O)OC(S1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


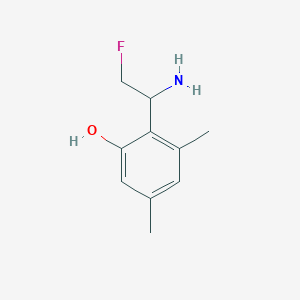
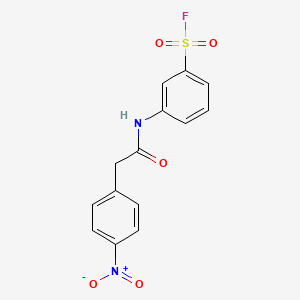
![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
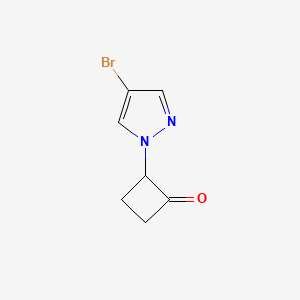
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)

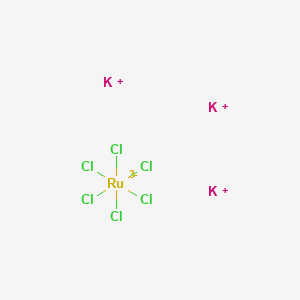
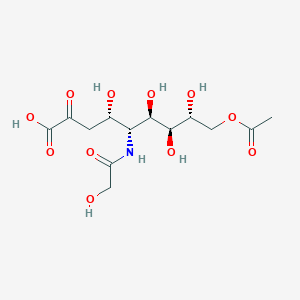
![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)
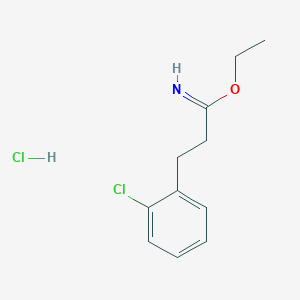

![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
